molecular formula C12H13NO4 B11951055 Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate CAS No. 67520-95-0

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate

Cat. No.: B11951055
CAS No.: 67520-95-0
M. Wt: 235.24 g/mol
InChI Key: CGZFUPWIQMCFND-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO4. It is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. The compound may also interact with proteins involved in signal transduction pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is unique due to its specific structural features, which confer distinct biological activities. Its ability to modulate key cellular processes makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the hydroxyl and ester functional groups contributes to its reactivity and interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)

Caspase Activation : The compound has been reported to significantly increase caspase-3 activity, which is a key marker of apoptosis. For instance, in HepG2 cells treated with the compound, caspase-3 activity was elevated by up to 7-fold compared to control groups .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG26.1 ± 1.9
This compoundMCF77.9 ± 1.9
This compoundA549Not specified

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against a range of bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

This compound appears to exert its biological effects through several mechanisms:

Enzyme Modulation : The compound interacts with enzymes involved in the apoptotic pathways and cell cycle regulation, potentially leading to enhanced apoptosis in cancer cells.

Signal Transduction Pathways : It may influence various signaling pathways that regulate cell survival and proliferation, including those involving Bcl-2 family proteins .

Case Study 1: HepG2 Cell Line Analysis

In a study focusing on the HepG2 cell line, treatment with this compound resulted in significant cytotoxicity, with a notable increase in apoptotic markers such as annexin V positivity . This study highlights the potential of the compound as a therapeutic agent against liver cancer.

Case Study 2: MCF7 Cell Line Evaluation

Another study demonstrated that the compound effectively inhibited MCF7 cell growth at concentrations as low as 7.9 µM, showcasing its potency compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives known for their biological activities:

CompoundStructural FeatureBiological Activity
Indole-3-acetic acidPlant hormoneGrowth regulation
Indole derivatives (e.g., acetohydrazides)Indole coreAnticancer properties
Ethyl diazo(3-hydroxy...) acetateHydroxylated indoleCytotoxicity against cancer cells

Properties

CAS No.

67520-95-0

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)acetate

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9-10,14H,2H2,1H3,(H,13,15)

InChI Key

CGZFUPWIQMCFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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